molecular formula C14H13F2NO2S B5257556 3,4-difluoro-N-(1-phenylethyl)benzenesulfonamide

3,4-difluoro-N-(1-phenylethyl)benzenesulfonamide

Cat. No.: B5257556
M. Wt: 297.32 g/mol
InChI Key: WRRFUSWTAYBRDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-difluoro-N-(1-phenylethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H13F2NO2S and its molecular weight is 297.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.06350616 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Therapeutic Applications in Pulmonary Fibrosis and Cough

3,4-difluoro-N-(1-phenylethyl)benzenesulfonamide, as a broad spectrum phosphatidylinositol 3-kinase inhibitor, has been explored for its potential therapeutic applications. Studies have indicated its use in treating idiopathic pulmonary fibrosis and cough. In vitro data support these utilities, and further clinical studies are in progress (Norman, 2014).

2. Potential in Photodynamic Therapy for Cancer Treatment

Research on derivatives of benzenesulfonamide, like this compound, has shown promise in photodynamic therapy, particularly in treating cancer. These derivatives possess significant properties like high singlet oxygen quantum yield, making them effective Type II photosensitizers for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

3. Role in Enantioselective Fluorination Reactions

The compound's derivatives have been used in enantioselective fluorination reactions. Such reactions are vital in organic synthesis, producing compounds with potential pharmaceutical applications. N-fluoro-benzenesulfonamide derivatives have been effective in catalyzing these reactions, yielding high enantioselectivities and yields (Wang et al., 2014).

4. Antitumor and Antimicrobial Applications

Synthesized derivatives of benzenesulfonamide, which include this compound, have shown remarkable in vitro antitumor activity against certain cancer cell lines. These derivatives also exhibit antimicrobial properties, further extending their potential therapeutic applications (Fahim & Shalaby, 2019).

5. Application in Inhibiting Aldose Reductase

Derivatives of this compound have been investigated as aldose reductase inhibitors. This enzyme is a therapeutic target for managing long-term complications of diabetes mellitus. The inhibitory activity of these compounds provides insights into their potential role in treating diabetes-related complications (Alexiou et al., 2008).

6. Inhibition Studies on Carbonic Anhydrase

Compounds derived from benzenesulfonamide have been tested for their inhibitory effects on carbonic anhydrase enzymes. These studies are critical for understanding the compound's potential in treating various conditions where enzyme inhibition is beneficial (Gul et al., 2016).

7. Synthetic Applications in Organic Chemistry

The compound and its derivatives have been used in various synthetic applications in organic chemistry. These applications include the synthesis of different organic compounds, showcasing the versatility of this compound in contributing to diverse chemical syntheses (Jung, 2018).

Properties

IUPAC Name

3,4-difluoro-N-(1-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2S/c1-10(11-5-3-2-4-6-11)17-20(18,19)12-7-8-13(15)14(16)9-12/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRFUSWTAYBRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-difluoro-N-(1-phenylethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3,4-difluoro-N-(1-phenylethyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
3,4-difluoro-N-(1-phenylethyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
3,4-difluoro-N-(1-phenylethyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
3,4-difluoro-N-(1-phenylethyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
3,4-difluoro-N-(1-phenylethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.